molecular formula C14H14N4O3S B2951548 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034323-63-0

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2951548
CAS No.: 2034323-63-0
M. Wt: 318.35
InChI Key: YIKFJELCKISWGN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound. It belongs to the class of heterocyclic compounds, characterized by the presence of a thieno[3,2-d]pyrimidine core. Compounds of this nature often exhibit a range of biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A typical route might involve the initial formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the ethyl linker and the final attachment of the pyrrole-2-carboxamide group. Conditions may vary, but common steps include:

  • Formation of Thieno[3,2-d]pyrimidine Core: : Starting with thiophene, various reactions such as nitration, reduction, and cyclization may be employed.

  • Introduction of the Ethyl Linker: : Using reagents like ethylene glycol or its derivatives.

  • Attachment of Pyrrole-2-Carboxamide: : Final steps often involve amidation reactions using 1-methyl-1H-pyrrole-2-carboxylic acid or its derivatives under coupling conditions.

Industrial Production Methods: Industrial-scale synthesis may utilize continuous flow reactors to ensure efficiency and scalability. Solvent selection and optimization of reaction conditions are crucial to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrrole moiety.

  • Reduction: : Selective reduction can modify the thieno[3,2-d]pyrimidine core.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Using halogens or other electrophilic reagents for aromatic substitutions.

Major Products Formed: These reactions may yield a variety of derivatives with modified biological or chemical properties, aiding in structure-activity relationship (SAR) studies.

Scientific Research Applications

Chemistry: : Utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. Biology : Investigated for interactions with biological macromolecules such as enzymes and receptors. Medicine Industry : Used as an intermediate in the synthesis of more complex molecules for agrochemicals or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact mechanism often involves binding to the active site or allosteric site, inducing conformational changes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other thieno[3,2-d]pyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide exhibits unique properties due to its specific substitutions and linker.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives

  • Pyrrole-2-carboxamide derivatives

  • Compounds with similar ethyl linkers and heterocyclic cores

And there you have it—a detailed dive into this compound! What's your main interest in this compound?

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-17-6-2-3-10(17)12(19)15-5-7-18-13(20)11-9(4-8-22-11)16-14(18)21/h2-4,6,8H,5,7H2,1H3,(H,15,19)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFJELCKISWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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